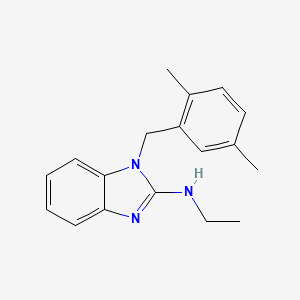
2-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Descripción general
Descripción
“2-chloro-N-(3-chloro-4-fluorophenyl)propanamide” is a chemical compound with the CAS Number: 868771-19-1 . It has a molecular weight of 236.07 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide . The InChI code is 1S/C9H8Cl2FNO/c1-5(10)9(14)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical and chemical properties are not specified in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide and its derivatives have been the subject of various synthesis and structural analysis studies. Huang Ming-zhi et al. (2005) synthesized a related compound and determined its structure through X-ray single crystal diffraction, providing detailed crystallographic parameters, indicating a triclinic crystal system and space group P-1. This study contributes to the understanding of the structural characteristics of similar compounds (Huang Ming-zhi et al., 2005).
Potential Medical Applications
Research has explored the potential medical applications of compounds related to 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide. A study by Neil R. Norcross et al. (2019) focused on optimizing a phenotypic hit against Plasmodium falciparum, which resulted in a compound with low-nanomolar activity against the intraerythrocytic stages of malaria. This compound also showed potential transmission-blocking capabilities, indicating its potential as a novel lead for malaria treatment (Neil R. Norcross et al., 2019).
Solubility and Material Properties
Studies have also investigated the solubility and material properties of similar compounds. For instance, Gladys Kate Pascual et al. (2017) conducted experimental and modeling studies on the solubility of a related compound in binary solvent mixtures. The study utilized the polythermal method and focused beam reflectance measurement (FBRM) to characterize dissolution properties and create a saturation temperature profile, contributing valuable information about the material properties and solubility behavior of these compounds (Gladys Kate Pascual et al., 2017).
Pharmacokinetics and Metabolism
In the realm of pharmacokinetics and metabolism, Di Wu et al. (2006) examined a compound from the same family, S-1, demonstrating its pharmacokinetic characteristics in rats. The study revealed a low clearance, moderate volume of distribution, and extensive metabolism, providing insight into the molecular properties and intensive metabolic profile, which could help in understanding the ideal pharmacokinetic characteristics of propanamide derivatives in preclinical studies (Di Wu et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, such as rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of chemical reactions .
Biochemical Pathways
Similar compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions, which are key steps in many biochemical pathways .
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGRZXOVIMESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244564 | |
| Record name | 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
CAS RN |
868771-19-1 | |
| Record name | 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868771-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)

![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038520.png)



![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)